ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate
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Overview
Description
Ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate is a complex organic compound characterized by its unique structure, which includes a cycloheptathiadiazole ring system with fluorine atoms and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate typically involves multiple steps, starting with the construction of the cycloheptathiadiazole core. One common approach is the cyclization of appropriately substituted thioureas with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods can include the use of automated reactors and real-time monitoring to ensure consistent product quality. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalysts, can help achieve large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: In biological research, ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate can be used to study enzyme inhibition and protein interactions. Its fluorinated structure may enhance binding affinity to biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development, especially in the treatment of diseases involving thiazole-containing enzymes.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications requiring robust chemical intermediates.
Mechanism of Action
The mechanism by which ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-amino-4H-cyclohepta[d][1,3]thiazole-7-carboxylate: Lacks fluorine atoms, resulting in different reactivity and binding properties.
Ethyl 2-amino-4,4-difluoro-4H-cyclohepta[d][1,3]thiazole-7-carboxylate: Similar structure but with a different substitution pattern on the ring.
Ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate: Unique due to the presence of both amino and fluorine groups, enhancing its chemical and biological activity.
Uniqueness: The presence of fluorine atoms in this compound significantly alters its chemical properties compared to similar compounds. Fluorine's high electronegativity and small size can enhance the compound's binding affinity and stability, making it a valuable tool in various applications.
Properties
IUPAC Name |
ethyl 2-amino-4,4-difluoro-5,6,7,8-tetrahydrocyclohepta[d][1,3]thiazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2S/c1-2-17-9(16)6-3-4-11(12,13)8-7(5-6)18-10(14)15-8/h6H,2-5H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZKPEXBNXLDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C2=C(C1)SC(=N2)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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